molecular formula C23H20O8 B1251826 5-Methoxyjusticidin A

5-Methoxyjusticidin A

Cat. No.: B1251826
M. Wt: 424.4 g/mol
InChI Key: JZLOANXPTOXARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxyjusticidin A is a natural product found in Protium unifoliolatum with data available.

Scientific Research Applications

Pharmacological Properties and Therapeutic Effects

5-Methoxyjusticidin A is studied for its diverse pharmacological properties. One significant area of research is its role in activating melatonin receptors, which has implications for treating insomnia, mood disorders, and cancer. The compound's activation of MT1 and MT2 melatonin receptors can lead to beneficial actions in sleep and circadian abnormalities, neuroprotection, and possibly in addressing drug abuse (Liu et al., 2016).

Cytotoxic and Antifungal Activities

Research has also explored the cytotoxic and antifungal properties of this compound. Compounds isolated from endophytic fungi of Dendrobium officinale, including variations of this compound, have demonstrated notable anti-fungal activities and cytotoxicities against human cancer cell lines, suggesting potential applications in treating pathogens and tumors (Wu et al., 2015).

Antitumor Effects

This compound has shown promise in cancer research. A study on its effects in U87MG human glioma cells revealed potent anticancer and apoptotic effects. It induced cell cycle arrest, autophagy, and inhibited the m-TOR/PI3K/Akt signaling pathway, which are crucial mechanisms in the progression of cancer (Guo et al., 2019).

Tyrosinase Inhibition

The compound's role in inhibiting tyrosinase, an enzyme critical in melanin formation, has been noted. This property can be leveraged for developing treatments for hyperpigmentation disorders (Azhar-ul-Haq et al., 2006).

Neurochemical and Psychotropic Effects

While not directly related to this compound, the research on 5-Methoxy-N,N-dimethyltryptamine, a related compound, provides insights into the broader category of 5-methoxy compounds' impact on neurochemistry and potential psychotropic effects. Such studies contribute to our understanding of cognition and creativity, although they are more focused on the psychoactive effects rather than direct therapeutic applications (Germann, 2019).

Properties

Molecular Formula

C23H20O8

Molecular Weight

424.4 g/mol

IUPAC Name

9-(1,3-benzodioxol-5-yl)-4,5,6,7-tetramethoxy-3H-benzo[f][2]benzofuran-1-one

InChI

InChI=1S/C23H20O8/c1-25-16-8-12-17(11-5-6-14-15(7-11)31-10-30-14)18-13(9-29-23(18)24)20(26-2)19(12)22(28-4)21(16)27-3/h5-8H,9-10H2,1-4H3

InChI Key

JZLOANXPTOXARG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=C3C(=C2OC)COC3=O)C4=CC5=C(C=C4)OCO5)OC)OC

synonyms

5-methoxyjusticidin A
9-(1,3-benzodioxol-5-yl)-4,5,6,7-tetramethoxynaphtho(2,3-c)furan-1(3H)-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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